Methyl (s)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate
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Overview
Description
Methyl (s)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate is a complex organic compound often used in the synthesis of pharmaceuticals and biochemical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of a hydroxy group and a dimethylphenyl moiety adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (s)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate typically involves multiple steps:
Starting Material: The synthesis begins with the appropriate amino acid derivative.
Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid.
Hydroxylation: Introduction of the hydroxy group on the aromatic ring is achieved through selective hydroxylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the integrity of the compound.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4 in dry ether.
Substitution: Trifluoroacetic acid (TFA) in DCM.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of the free amine.
Scientific Research Applications
Methyl (s)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate is widely used in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: In the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Hydroxy Group: Participates in hydrogen bonding and can act as a nucleophile.
Boc-Protected Amine: The Boc group can be removed to reveal the amine, which can then engage in further chemical reactions.
Ester Group: Can be hydrolyzed to form the corresponding carboxylic acid, which can interact with various biological targets.
Comparison with Similar Compounds
Methyl (s)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate: Lacks the Boc protecting group.
Methyl (s)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxy-2,6-dimethylphenyl)propanoate: Contains a methoxy group instead of a hydroxy group.
Uniqueness:
- The presence of both the Boc protecting group and the hydroxy group makes Methyl (s)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate particularly versatile in synthetic chemistry. It allows for selective deprotection and functionalization, which is advantageous in multi-step synthesis processes.
This compound’s unique combination of functional groups and its applications in various fields underscore its importance in both research and industrial contexts.
Properties
IUPAC Name |
methyl (2S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-10-7-12(19)8-11(2)13(10)9-14(15(20)22-6)18-16(21)23-17(3,4)5/h7-8,14,19H,9H2,1-6H3,(H,18,21)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIKVTQQVPLJEA-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)OC(C)(C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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